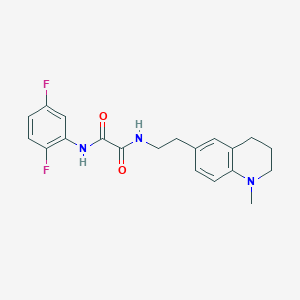

N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O2/c1-25-10-2-3-14-11-13(4-7-18(14)25)8-9-23-19(26)20(27)24-17-12-15(21)5-6-16(17)22/h4-7,11-12H,2-3,8-10H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSQUQDHJATHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological effects, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 416.5 g/mol. The compound features a difluorophenyl group and a tetrahydroquinoline moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26F2N4O2 |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 922011-96-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Tetrahydroquinoline Intermediate : Starting with commercially available precursors.

- Introduction of the Difluorophenyl Group : Utilizing electrophilic aromatic substitution methods.

- Oxalamide Linkage Formation : Employing coupling reactions to link the tetrahydroquinoline with the oxalamide moiety.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably:

- Anticancer Activity : Studies have shown that derivatives containing the tetrahydroquinoline structure can act as anticancer agents. They demonstrate efficacy against various human cancer cell lines such as A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and MCF-7 (breast cancer) cells. Mechanisms of action may include cell cycle arrest and apoptosis induction in cancer cells.

- Neuroprotective Effects : Compounds within this class have also been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological potential of related compounds:

-

Study on Anticancer Properties :

- Objective : To evaluate the cytotoxic effects on various cancer cell lines.

- Findings : The compound significantly inhibited cell proliferation in A549 and MCF-7 cells with IC50 values in the low micromolar range.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry assays.

-

Neuroprotection Assessment :

- Objective : To assess neuroprotective effects in vitro.

- Findings : Exhibited protective effects against oxidative stress-induced neuronal cell death in primary cortical neurons.

- : Potential for development as a therapeutic agent in neurodegenerative conditions.

Scientific Research Applications

Medicinal Chemistry

N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has shown potential as a lead compound in drug development due to its ability to interact with specific biological targets. Key applications include:

- Anticancer Research: Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor growth through specific molecular interactions.

- Neuroprotective Effects: Its structural components may provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.

Biological Studies

The compound is being investigated for its interactions with various biological macromolecules. Research focuses on understanding how it affects cellular processes and signal transduction pathways.

Materials Science

In materials science, this compound is explored for:

- Polymer Synthesis: It can serve as a building block for creating novel polymers with unique physical properties.

- Nanomaterials Development: Its chemical properties may facilitate the development of nanomaterials for various applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of specific cancer cell lines in vitro. |

| Study 2 | Neuroprotection | Showed potential in reducing neuronal apoptosis in animal models. |

| Study 3 | Material Properties | Investigated as a precursor for polymer composites with enhanced thermal stability. |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural and functional differences between the target compound and three closely related analogs:

Key Observations :

Substituent Effects: The 2,5-difluorophenyl group in the target compound offers a balance of hydrophobicity and electronic effects, contrasting with the 2,5-dimethoxyphenyl analog’s electron-donating properties . Fluorine’s inductive effects may improve membrane permeability compared to methoxy groups. 1-methyltetrahydroquinoline vs.

S336’s EC50 for hTAS1R1/hTAS1R3 activation is 0.3 μM, highlighting the importance of oxalamide scaffolds in taste modulation.

Physicochemical Properties: The target compound’s lower molecular weight (385.41 g/mol) compared to (411.50 g/mol) and (399.93 g/mol) may favor better bioavailability. Fluorine vs.

Q & A

Q. Q1. What are the optimal synthetic routes for N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide?

A: The compound’s synthesis likely employs oxalamide coupling between 2,5-difluoroaniline and a functionalized tetrahydroquinoline derivative. A validated approach involves activating oxalic acid derivatives (e.g., oxalyl chloride) under anhydrous conditions, followed by stepwise amidation. For example, analogous oxalamide syntheses use THF/water mixtures with bases like NaOH and tertiary amines (e.g., triethylamine) to control reaction kinetics and minimize hydrolysis . Purification via recrystallization or column chromatography is critical, with yields typically ranging from 30–50% based on similar protocols .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

A: Multinuclear NMR (1H, 13C, 19F) is essential for confirming regiochemistry and fluorine substitution patterns. For instance, 19F NMR can resolve differences in electronic environments of the 2- and 5-fluorine atoms on the phenyl ring, while 1H NMR identifies methyl and ethyl groups in the tetrahydroquinoline moiety . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹).

Advanced Research: Biological Activity and Mechanism

Q. Q3. How can researchers design experiments to evaluate this compound’s potential neuroprotective activity in Alzheimer’s disease models?

A: Link the compound’s structural features (e.g., tetrahydroquinoline, fluorophenyl groups) to hypotheses about amyloid-β (Aβ) or tau aggregation inhibition. Use in vitro assays like Thioflavin T fluorescence to measure Aβ fibril formation. For in vivo studies, employ transgenic mouse models (e.g., APP/PS1) and assess cognitive deficits via Morris water maze. Ensure dose-response studies (0.1–10 µM in vitro; 1–50 mg/kg in vivo) and include controls like donepezil for benchmarking .

Q. Q4. What methodologies are used to investigate its pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

A: Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict passive diffusion. For empirical validation, conduct LC-MS/MS analysis of plasma and brain homogenates from dosed rodents. Structural analogs with tetrahydroquinoline moieties often show moderate BBB penetration due to lipophilicity (LogP ~3–4), which can be optimized via substituent modification .

Advanced Research: Structure-Activity Relationships (SAR)

Q. Q5. How can systematic SAR studies be designed to optimize this compound’s bioactivity?

A: (1) Vary substituents on the tetrahydroquinoline ring (e.g., methyl group position) and fluorophenyl moiety (e.g., meta vs. para fluorine). (2) Synthesize analogs with alternative linkers (e.g., replacing oxalamide with urea). (3) Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) and cytotoxicity screens. Prioritize compounds with IC50 values <1 µM and selectivity indices >10 .

Analytical Challenges

Q. Q6. How should researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?

A: Contradictions may arise from poor bioavailability or metabolite interference. Address this via:

- Metabolite Identification : Use hepatic microsome assays and LC-HRMS to detect active/inactive metabolites.

- Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoencapsulation to improve bioavailability.

- Pharmacodynamic Markers : Correlate target engagement (e.g., Aβ levels) with behavioral outcomes .

Stability and Environmental Impact

Q. Q7. What experimental protocols assess the compound’s stability under physiological and environmental conditions?

A:

- Hydrolytic Stability : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and quantify degradation products.

- Ecotoxicity : Use OECD Test Guideline 201 (algae growth inhibition) to evaluate environmental risks .

Advanced Methodologies

Q. Q8. How can computational modeling guide the rational design of derivatives with enhanced target affinity?

A: Perform molecular docking (e.g., AutoDock Vina) against crystallographic structures of Aβ or tau. Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability. QSAR models incorporating electronic (Hammett constants) and steric (Taft parameters) descriptors can predict activity trends .

Data Interpretation and Reproducibility

Q. Q9. What statistical frameworks are recommended for analyzing dose-response data in neuroprotection studies?

A: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. For in vivo data, apply mixed-effects models to account for inter-individual variability. Ensure power analysis (α=0.05, β=0.2) to determine sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.